![molecular formula C8H11FO2 B2529707 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid CAS No. 2138111-32-5](/img/structure/B2529707.png)

2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

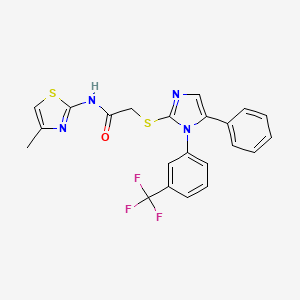

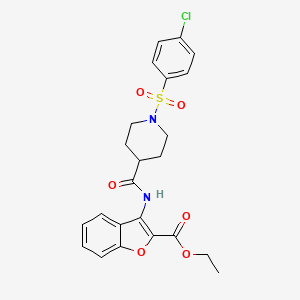

The InChI code for 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid is 1S/C8H11FO2/c1-6(9)8(3-2-4-8)5-7(10)11/h1-5H2,(H,10,11) . This indicates that the molecule consists of a cyclobutyl ring with a fluoroethenyl group at one position and an acetic acid group at another position .Physical and Chemical Properties Analysis

The physical form of this compound is liquid . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Fluorographic Detection in Biochemical Analysis

A fluorographic technique using acetic acid as a solvent demonstrates the versatility of acetic acid derivatives in enhancing radioactivity detection in biochemical assays. This method, optimized for 2,5-diphenyloxazole (PPO) in acetic acid, offers technical advantages such as no pre-fix requirement for proteins in gels, applicable for both agarose and acrylamide gels, presenting a simple, sensitive, and efficient alternative for fluorographic detection in research settings (Skinner & Griswold, 1983).

Palladium and Platinum Complex Formation

Research into cyclopalladation and the formation of cyclometalated complexes with palladium and platinum indicates the relevance of acetic acid derivatives in creating complexes with significant structural and catalytic properties. These studies explore the interactions and transformations within metal complexes, providing insights into their potential applications in catalysis and material science (Thomas et al., 2011); (Katlenok & Balashev, 2012).

Enzymatic Activity and Inhibition Studies

The synthesis and characterization of novel Schiff base ligands from amino acids and their transition metal complexes reveal their potential as antioxidants and inhibitors of xanthine oxidase, highlighting another application area of acetic acid derivatives in medicinal chemistry and enzyme inhibition research (Ikram et al., 2015).

Electrosynthesis from Carbon Dioxide

In microbial electrosynthesis research, acetic acid derivatives serve as substrates for microorganisms capable of reducing carbon dioxide to organic compounds. This demonstrates the role of such compounds in bioelectrochemical systems aimed at capturing electrical energy in carbon-carbon bonds of organic products, providing a green alternative for energy storage and conversion (Nevin et al., 2011).

Aggregation Pheromone Synthesis

In the field of entomology, the synthesis of aggregation pheromones from acetic acid derivatives, such as in the study of male-produced pheromones for the plum curculio, showcases the application of these compounds in understanding insect behavior and developing potential pest control strategies (Eller & Bartelt, 1996).

Safety and Hazards

The safety information for 2-[1-(1-Fluoroethenyl)cyclobutyl]acetic acid indicates that it is classified under GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation during use .

Propriétés

IUPAC Name |

2-[1-(1-fluoroethenyl)cyclobutyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO2/c1-6(9)8(3-2-4-8)5-7(10)11/h1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTIQSGHGFYSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1(CCC1)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2529625.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![Methyl 2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2529627.png)

![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)